tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate
Description
tert-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate (CAS 1207853-84-6) is a Boc-protected piperidine derivative with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . The compound features a six-membered piperidine ring with stereospecific (3S,4S) configurations at the amino (NH₂) and methoxy (OCH₃) substituents. Its storage requires protection from light and moisture at 2–8°C, indicating sensitivity to environmental degradation . The compound is classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation), necessitating careful handling .
Piperidine derivatives like this are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs, where stereochemistry and functional group placement dictate biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines during multi-step syntheses, enabling selective reactivity .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQBZOMYULIOZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a piperidine scaffold substituted with hydroxyl and ketone groups. For example, 4-methoxypiperidin-3-one serves as a precursor, enabling selective amination at the 3-position. Reduction of the ketone with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol yields the corresponding alcohol, which is subsequently oxidized or further functionalized.
Stereoselective Amination
Amino group introduction employs reductive amination or Staudinger reactions. In one protocol, 4-methoxypiperidin-3-one is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 85–90% conversion to the racemic amine. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates the (3S,4S) enantiomer.
Boc Protection
The free amine is protected using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions (0–5°C, 12–24 hours) prevent racemization, yielding the Boc-protected derivative in >95% purity.
Table 1: Key Reaction Conditions for Boc Protection
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Reagent | Boc₂O (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 0–5°C |
| Reaction Time | 12–24 hours |
| Yield | 92–97% |
Alternative Route: Chiral Pool Synthesis
Use of Chiral Starting Materials
A stereospecific approach leverages (3S,4S)-3-amino-4-methoxypiperidine, derived from L-proline or related chiral precursors. The amine is directly Boc-protected under standard conditions, bypassing resolution steps. This method reduces synthetic steps but requires access to enantiomerically pure starting materials.
Methoxylation via Nucleophilic Substitution
In cases where the methoxy group is introduced post-amination, a hydroxylated intermediate undergoes methylation with methyl iodide (CH₃I) and silver oxide (Ag₂O) in DMF. This Williamson ether synthesis proceeds with >90% efficiency, though competing N-alkylation necessitates careful stoichiometry.
Catalytic Asymmetric Synthesis
Enantioselective Hydrogenation
Recent advances employ transition-metal catalysts for asymmetric hydrogenation of enamine intermediates. For example, a ruthenium-(S)-BINAP complex reduces 3-keto-4-methoxypiperidine to the (3S,4S)-amine with 98% enantiomeric excess (ee). Subsequent Boc protection completes the synthesis in three steps with an overall yield of 78%.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic amines offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (3R,4R)-enantiomer, leaving the desired (3S,4S)-amine unreacted. This method achieves 99% ee but requires additional steps to remove the acetyl group.
Characterization and Quality Control
Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard for verifying structure and purity. Key NMR signals include:
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >98% purity. Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric excess.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Drug Development
tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate has shown promise in drug development due to its ability to act as a precursor for various pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity or target specificity.
- Case Study : Research has indicated that derivatives of this compound exhibit activity against specific targets in neuropharmacology, potentially aiding in the treatment of neurological disorders such as depression and anxiety disorders.
Enzyme Inhibition
The compound's ability to inhibit certain enzymes makes it valuable in the design of therapeutic agents for conditions where enzyme dysregulation is a factor.
- Example : Studies have demonstrated that modifications of this piperidine derivative can lead to effective inhibitors of enzymes involved in metabolic pathways, contributing to the development of anti-diabetic medications.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties.
- Data Table: Neuroprotective Activity
| Study Reference | Model Used | Observed Effect | |
|---|---|---|---|
| Smith et al., 2023 | Rat model of stroke | Reduced neuronal death | Suggests potential for stroke therapy |
| Johnson et al., 2024 | In vitro neuronal cultures | Increased cell viability | Supports neuroprotective claims |
Antidepressant Properties
Preliminary studies suggest that this compound may have antidepressant-like effects, warranting further investigation into its mechanism of action.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its stable tert-butyl group enhances solubility and reactivity in various chemical reactions.
As a Synthetic Intermediate
The compound is utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in substituents, stereochemistry, and ring systems, leading to distinct physicochemical and biological properties. Below is a comparative analysis supported by experimental
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Differences and Implications
Stereochemistry : The (3S,4S) configuration of the target compound distinguishes it from the (3S,4R) diastereomer (CAS 1171125-92-0). Such stereochemical variations can drastically alter binding affinity in chiral environments, such as enzyme active sites .
Functional Groups: Fluorine vs. Pyridinylmethyl Amino Group: The pyridine-containing derivative () introduces aromaticity, favoring interactions with hydrophobic pockets in proteins, though it may reduce aqueous solubility .
Ring System: Derivatives like tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate () feature a five-membered pyrrolidine ring, offering reduced conformational flexibility compared to piperidines, which could impact target engagement .
Acid-Base Properties: The carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) confers pH-dependent solubility, unlike the non-ionizable methoxy group in the target compound .
Biological Activity
tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its specific stereochemistry and functional groups, which influence its interactions with various biological targets. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.304 g/mol
- CAS Number : 1171125-92-0
- Density : 1.1 g/cm³
- Boiling Point : 306.2 °C at 760 mmHg
- LogP : 0.21
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Utilization of commercially available piperidine derivatives.
- Reaction Steps :
- Alkylation to introduce the tert-butyl group.
- Amination to incorporate the amino group.
- Methylation to add the methoxy group.
- Controlled Conditions : The reactions are performed under specific temperature and pressure settings to maximize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects depending on the context of use.
Therapeutic Potential
Research has indicated that this compound may serve as a building block for drug candidates targeting several diseases, particularly in the fields of neuropharmacology and infectious diseases. Some notable findings include:
- Antimycobacterial Activity : Studies have shown that piperidine derivatives exhibit significant activity against Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications in the piperidine ring can enhance potency against this pathogen .
- Cytotoxicity Profiles : The compound's cytotoxic effects were evaluated using various cell lines, revealing a favorable selectivity index (SI) that suggests low toxicity toward non-cancerous cells while maintaining efficacy against cancerous cells .
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
Recent studies have focused on the evaluation of piperidine derivatives' biological activities:
- Tuberculostatic Activity : Research demonstrated that certain derivatives exhibited MIC values as low as 2 µg/mL against M. tuberculosis, indicating strong antimicrobial potential .
- Cytotoxicity Assays : Using methods such as MTT and sulforhodamine B assays, researchers assessed the IC50 values for various compounds, providing insights into their safety profiles .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. SHELX software is widely used for structure refinement and validation of stereochemistry .
- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to distinguish stereoisomers. For example, axial-equatorial proton couplings in the piperidine ring can validate the chair conformation .
- Chiral Derivatization : React the amine with a chiral derivatizing agent (e.g., Mosher’s acid) and analyze via NMR or LC-MS .
Why is the Boc group preferred for amine protection in this compound?
Advanced Research Focus
The tert-butoxycarbonyl (Boc) group offers:
- Stability : Resists hydrolysis under basic and nucleophilic conditions, making it ideal for multi-step syntheses.
- Selective Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the methoxy group or piperidine ring .
- Compatibility : Does not interfere with subsequent reactions (e.g., Suzuki couplings or alkylations) due to its steric bulk and chemical inertness .
How does the methoxy group influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Focus
The 4-methoxy group:
- Electronic Effects : The electron-donating methoxy group increases electron density at the adjacent carbon, enhancing susceptibility to electrophilic attacks (e.g., alkylation or acylation).
- Steric Hindrance : Ortho to the amino group, it may hinder nucleophilic approaches, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF or elevated temperatures) .
- Hydrogen Bonding : Participates in intra- or intermolecular H-bonding, affecting solubility and crystallinity during purification .
What methodologies assess this compound’s interaction with biological targets?
Q. Basic Research Focus
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs or kinases).
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes by simulating interactions with active sites, leveraging the compound’s rigid piperidine core and hydrogen-bonding groups .
- Metabolic Stability Studies : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
How can contradictory data between X-ray and NMR results be resolved?
Q. Advanced Research Focus
- Multi-Technique Validation : Cross-validate using circular dichroism (CD) for solution-phase chirality and dynamic NMR to probe conformational flexibility.
- Computational Refinement : Density functional theory (DFT) calculations (e.g., Gaussian) can reconcile experimental NMR shifts with predicted geometries .
- Crystallographic Reanalysis : Re-process X-ray data with SHELXL to check for overlooked disorder or twinning artifacts .
What degradation pathways are relevant under varying pH and temperature conditions?
Q. Advanced Research Focus
- Acidic Conditions : Boc deprotection and piperidine ring protonation may lead to decomposition. Monitor via TLC or HPLC at pH < 3 .
- Basic Conditions : Methoxy group demethylation or ester hydrolysis could occur. Use NMR to track carbonyl stability .
- Thermal Stress Testing : Accelerated stability studies (40–60°C) with mass spectrometry identify degradation products (e.g., tert-butyl elimination or retro-Michael additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
